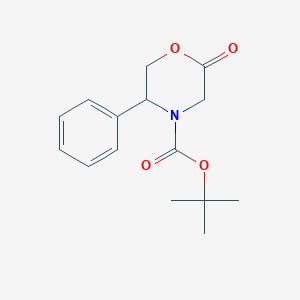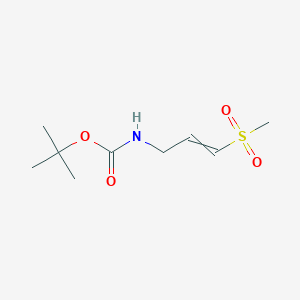
tert-butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate: is a compound that features a tert-butyl carbamate group and a methanesulfonylprop-2-en-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent under basic conditions. For example, the reaction can be carried out using sodium hydride (NaH) as a base and an alkyl halide as the alkylating agent. The reaction is usually performed in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for tert-butyl carbamates often involve the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate can undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Products with oxidized sulfonyl groups.
Reduction: Products with reduced sulfonyl groups.
Substitution: Products with substituted nucleophiles replacing the methanesulfonyl group.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in organic synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for investigating the behavior of carbamate-protected amines in biological systems .
Medicine: It is used in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine. This property is exploited in peptide synthesis and other organic transformations .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Used in mass spectrometric analysis and as a protected amine.
tert-Butyl N-hydroxycarbamate: Used in Diels-Alder reactions and as a protecting group.
Uniqueness: tert-Butyl N-(3-methanesulfonylprop-2-en-1-yl)carbamate is unique due to the presence of the methanesulfonylprop-2-en-1-yl moiety, which imparts distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other carbamates may not be suitable .
Propiedades
Fórmula molecular |
C9H17NO4S |
|---|---|
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
tert-butyl N-(3-methylsulfonylprop-2-enyl)carbamate |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10-6-5-7-15(4,12)13/h5,7H,6H2,1-4H3,(H,10,11) |
Clave InChI |
DFXMOFQFGNFDGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC=CS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




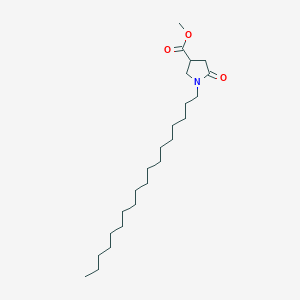
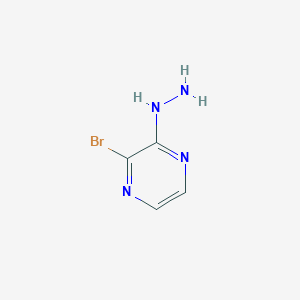
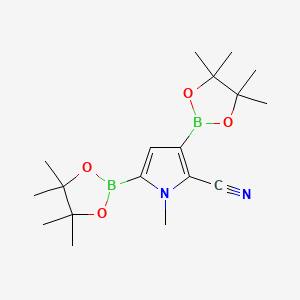
![2-({6-[(6-{[6-(Decyloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12514788.png)
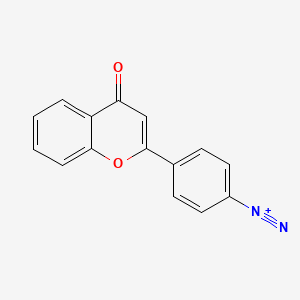
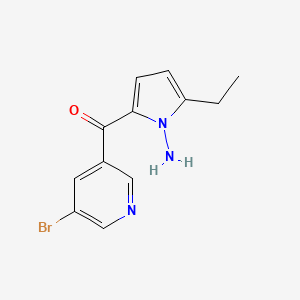
![4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12514798.png)
![2-[6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid](/img/structure/B12514800.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12514802.png)

![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514825.png)
